(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-7-14(8-10-15)18-17(19)11-6-13-4-3-5-16(12-13)21-2/h3-12H,1-2H3,(H,18,19)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEFMSZZKVUYQM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369007 | |
| Record name | (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002202-35-8 | |
| Record name | (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schiff Base Intermediate Pathway
This route begins with the condensation of 3-methoxybenzaldehyde and 4-methoxyaniline to form a Schiff base. The reaction occurs in ethanol under reflux, catalyzed by glacial acetic acid, yielding N-(4-methoxyphenyl)-3-methoxybenzylideneamine . Subsequent reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C produces the secondary amine 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propan-1-amine .
The final amidation step employs cinnamoyl chloride , generated in situ from 3-methoxycinnamic acid and thionyl chloride (SOCl₂). Reaction of the amine with cinnamoyl chloride in dichloromethane (DCM) at room temperature for 12 hours yields the target compound.
Key Data:
Direct Amidation via Coupling Reagents
An alternative single-step method utilizes carbodiimide-mediated coupling between 3-methoxycinnamic acid and 4-methoxyaniline . In this approach, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid in dimethylformamide (DMF) at 20°C for 6 hours. The activated ester intermediates react with the amine to furnish the amide.
Optimized Conditions:
Industrial-Scale Production
For bulk synthesis, continuous-flow reactors enhance efficiency. A patent-pending protocol employs fixed-bed catalysis with immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation of 3-methoxycinnamic acid methyl ester with 4-methoxyaniline in supercritical CO₂. This method reduces solvent waste and achieves a turnover frequency (TOF) of 1,200 h⁻¹.
Advantages:
Comparative Analysis of Methodologies
The table below contrasts the three methods based on yield, scalability, and practicality:
| Method | Yield | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schiff Base Pathway | 68–72% | 24–36 h | Moderate | High |
| Direct Amidation | 78% | 6 h | High | Moderate |
| Industrial Flow Reactor | 92% | 2 h | Very High | Low |
Critical Parameters Influencing Yield
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance amidation rates by stabilizing charged intermediates. Non-polar solvents (toluene, DCM) favor Schiff base formation but require anhydrous conditions.
Catalytic Systems
Temperature Control
Exothermic reactions (e.g., SOCl₂-mediated acyl chloride formation) demand gradual reagent addition and ice baths to prevent side reactions.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
- Melting Point : 194–197°C (uncorrected).
Challenges and Mitigation Strategies
Byproduct Formation
Schiff base reduction occasionally yields over-reduced tertiary amines , minimized by strict temperature control (−10°C to 0°C).
Catalyst Deactivation
Lipases in flow reactors degrade after 50 cycles; regeneration with 0.1 M phosphate buffer (pH 7.0) restores 85% activity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituent positions (meta vs. para), halogenation, and electron-withdrawing/-donating groups. Below is a comparative analysis based on evidence from antimicrobial, anti-inflammatory, and ADMET studies.
Table 1: Structural Analogues and Key Properties
Key Findings
Antimicrobial Activity :
- Electron-withdrawing groups (e.g., CF3, Cl) enhance antimicrobial potency. For example, (2E)-N-[3,5-bis(CF3)phenyl]-3-phenylprop-2-enamide (MIC = 0.12 μM against S. aureus) outperforms methoxy-substituted analogues due to increased lipophilicity (logD = 4.8) and stronger enzyme inhibition .
- Dichlorinated derivatives (e.g., 3,4-diCl) show broad-spectrum activity against mycobacteria, suggesting halogenation improves membrane penetration .
- Methoxy groups (as in the target compound) are less effective in antimicrobial contexts but may reduce cytotoxicity .
Anti-inflammatory Activity :
- Moupinamide (IC50 = 17.00 μM) demonstrates that hydroxyl and methoxy groups synergize to suppress NF-κB signaling, a pathway linked to inflammation .
- Ortho-substituted anilides (e.g., compound 20 in ) show preferential anti-inflammatory effects, while meta/para substitution favors antimicrobial activity .
ADMET Properties :
- Lipophilicity (logD7.4) correlates with antimicrobial efficacy but must balance cytotoxicity. CF3-substituted compounds (logD ~4.8) achieve high activity without toxicity, whereas highly lipophilic dichloro derivatives (logD >5) may require structural optimization .
- Methoxy groups (logD ~3.2) improve solubility compared to CF3 or Cl but reduce membrane permeability .
Structure-Activity Relationships (SAR)
Biological Activity
(2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, commonly referred to as an enamide, is an organic compound noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation of 3-methoxybenzaldehyde and 4-methoxyaniline, typically involving a base and heat to facilitate the reaction. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C18H19NO3
- Molecular Weight : 295.35 g/mol
- CAS Number : 1002202-35-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes that play a role in inflammation or cancer progression.
- Receptor Modulation : The compound could interact with receptors involved in neurotransmission or pain pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related enamides can effectively inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For example, compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties.
Study 1: Anticancer Activity
A study investigated the effects of a structurally related compound on human breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 to 50 µM. This suggests that this compound could be a candidate for further anticancer research.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 | 80 | 15 |
| 25 | 60 | 30 |
| 50 | 40 | 50 |
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of related enamides was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 25 µg/mL and 100 µg/mL for these bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in non-cancerous cell lines at concentrations up to 100 µM. Further studies are necessary to establish a comprehensive safety profile and therapeutic index.
Q & A
Q. What are the established synthetic routes for (2E)-3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, and what key reaction conditions optimize yield?
The compound can be synthesized via a multi-step protocol:
Esterification : React 3-methoxyphenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
Amidation : Couple the ester with 4-methoxyaniline using a coupling agent like EDCI/HOBt in dichloromethane, followed by base-mediated elimination to form the α,β-unsaturated amide (E-configuration).
Critical conditions include maintaining anhydrous environments, precise stoichiometry (1:1.2 molar ratio of ester to amine), and reaction monitoring via TLC (silica gel, hexane/ethyl acetate 7:3). Yields typically range from 65–75% after column purification .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?
- NMR : ¹H NMR (DMSO-d₆) shows diagnostic peaks: δ 7.8–7.6 ppm (amide NH), δ 7.4–6.8 ppm (aromatic protons), and δ 3.8 ppm (methoxy groups). ¹³C NMR confirms the carbonyl (δ 165 ppm) and enamide carbons (δ 125–130 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 312.13) validates molecular weight .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. It is insoluble in water, necessitating DMSO stock solutions for in vitro assays. Note that prolonged storage in DMSO (>1 week) may lead to degradation; confirm stability via UV-Vis (λmax ~280 nm) before use .
Advanced Research Questions
Q. How can discrepancies in biological activity data between studies be systematically addressed?
Contradictions in reported IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Variations in buffer pH, ATP concentration, or incubation time. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies).
- Compound Purity : Trace solvents (e.g., residual DMF) can interfere; repurify via preparative HPLC before critical assays.
- Conformational Stability : The E-configuration’s rigidity affects target binding. Verify stereochemistry via NOESY NMR (absence of NOE between α,β-carbons) .
Q. What computational strategies are effective for predicting target interactions and optimizing derivative design?
- Docking Studies : Use AutoDock Vina with crystal structures of suspected targets (e.g., COX-2 or EGFR kinases). The methoxy groups’ electron-donating effects enhance π-π stacking with hydrophobic pockets.
- QSAR Modeling : Correlate substituent modifications (e.g., replacing methoxy with ethoxy) with activity using descriptors like logP and polar surface area.
- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) >2 Å suggests poor target engagement .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) definitively assigns the E-configuration and dihedral angles between aromatic rings. For example, a related analog, (2Z)-3-(2,4-dichlorophenyl)-N-phenylprop-2-enethioamide, showed a dihedral angle of 12.5° between planes, influencing steric interactions. Grow crystals via slow evaporation in ethanol/water (3:1) and collect data at 100 K .
Q. What are key considerations for designing stability studies under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C; monitor via HPLC for hydrolytic cleavage of the enamide bond.
- Light Sensitivity : UV exposure (254 nm) may isomerize the E-configuration; store in amber vials.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; LC-MS/MS identifies metabolites (e.g., O-demethylation products) .
Q. How can researchers validate the compound’s role in modulating specific signaling pathways?
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells (e.g., MCF-7 breast cancer cells) to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL-2).
- Western Blotting : Quantify phosphorylation of pathway-specific proteins (e.g., ERK1/2 for MAPK signaling).
- Knockdown/Overexpression : CRISPR-Cas9 knockout of suspected targets (e.g., STAT3) to confirm mechanistic dependency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
